,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, also known as N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine, is a chemical compound with the formula C₁₈H₄₂N₆. It is a colorless liquid or solid at room temperature and is soluble in water and various organic solvents.
Due to its structure containing amine groups, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine may have potential applications in various scientific research fields, including:
Here are some examples of scientific publications that mention 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, but do not necessarily focus on its specific applications:
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is a chemical compound with the molecular formula C18H42N6 and a molecular weight of 342.6 g/mol. It is commonly recognized as a trimerization catalyst and is utilized primarily in the production of polyurethane foams. This compound features a hexahydro-1,3,5-triazine core structure with three dimethylaminopropyl substituents, contributing to its unique chemical properties and reactivity. The compound is a viscous liquid at room temperature, with a boiling point of approximately 141-142 °C and a melting point of -59 °C .
The synthesis of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine typically involves the reaction of hexahydro-1,3,5-triazine with dimethylaminopropylamine under controlled conditions. The process may include:
This method ensures that the final product retains optimal catalytic properties for its intended applications in polyurethane production .
1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine finds several applications across various industries:
These applications leverage the compound's ability to promote rapid foaming and curing while maintaining desirable physical properties in end products .
Interaction studies involving 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine primarily focus on its role as a catalyst in polyurethane chemistry. Research indicates that varying concentrations of this compound can significantly influence the foaming time and density of polyurethane products. For instance:
Several compounds share structural similarities with 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
1,2-Diaminopropane | C3H10N2 | Simple diamine structure | Less complex than triazines |
Hexahydro-1,3,5-triazine | C6H12N4 | Base structure for triazines | Lacks substituents for catalytic activity |
N,N,N',N'-Tetramethylethylenediamine | C8H20N2 | Tertiary amine with four methyl groups | Strong nucleophilic character but different reactivity |
The unique combination of three dimethylaminopropyl groups attached to a hexahydro-1,3,5-triazine framework distinguishes 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine from these compounds by enhancing its catalytic efficiency specifically for polyurethane applications while maintaining stability under various conditions .
The development of triazine-based compounds and catalysts dates back to the early 1960s when the formation of triazine rings from nitrile compounds catalyzed by molten metal salts was first applied industrially. This foundational work was significantly expanded when G.H. Miller of Texaco Inc. introduced the potential of metal chloride as an effective catalyst for the trimerization of various aromatic nitriles. These early developments created thermally stable, insoluble, and infusible polymeric materials at elevated temperatures of 410 to 550°C.
Triazine-based compounds have gained substantial attention in supramolecular chemistry due to their strong tendency for hydrogen bonding, metal chelation, and π-π interactions. The hexahydro-1,3,5-triazine derivative discussed here holds particular significance in heterocyclic catalytic chemistry due to its unique structural features and reactivity.
The nitrogen-rich structure of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine provides exceptional catalytic properties in various polymerization reactions. In particular, it serves as an effective co-catalyst in polyisocyanurate (PIR) and polyurethane (PUR) systems. Its importance extends beyond simple catalysis – it allows for reaction control, improved curing properties, and delayed front-end activity in trimerization processes.
Unlike many other catalysts in this field, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine combines exceptional stability with moderate catalytic activity, allowing for better control of reaction kinetics in industrial applications. This balanced approach makes it particularly valuable in processes where reaction rate control is critical to product quality.
Hexahydro-1,3,5-triazines represent a distinct class of heterocyclic compounds with the general formula (CH₂NR)₃. These compounds are reduced derivatives of 1,3,5-triazine (s-triazine), which has the formula (CHN)₃ and belongs to the family of aromatic heterocycles. The "hexahydro" prefix indicates the presence of six additional hydrogen atoms compared to the aromatic triazine ring, resulting in a non-aromatic, chair-like conformation.
Within this family, 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is classified as an N-substituted derivative, where each nitrogen atom of the hexahydrotriazine ring carries a 3-(dimethylamino)propyl substituent. The molecular structure features:
This unique structural arrangement contributes to the compound's properties as a moderate trimerization catalyst with excellent blowing capabilities in polyurethane foam applications. Unlike the parent hexahydro-1,3,5-triazine (CH₂NH)₃, which is relatively unstable and serves as an intermediate in formaldehyde-ammonia condensation reactions, the N-substituted derivatives like 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine exhibit enhanced stability.
The nomenclature for 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine has evolved significantly over time, reflecting changes in chemical naming conventions and industry practices. The IUPAC name for this compound is N-(3-{3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl}propyl)-N,N-dimethylamine.
Common alternative names in scientific literature include:
In industrial contexts, this compound is known by various trade names, including:
The variety of names reflects its widespread use across different industries and applications. In research literature, it is often referred to simply as "hexahydrotriazine catalyst" or "triazine catalyst" when discussing its applications in polyurethane foam manufacturing.
Corrosive;Irritant